(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol
Overview
Description
(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioisosteres and Drug Discovery
Compounds such as 3-Sulfanyl-oxetanes, derived from oxetan-3-ols, have been recognized as promising novel bioisosteric replacements for thioesters or benzyl sulfides. A mild and inexpensive lithium catalyst has been used for chemoselective C−OH activation and thiol alkylation, forming oxetane sulfides from various thiols. These offer new motifs in chemical space, specifically as bioisosteres for thioesters, due to their similar shape and electronic properties. This approach enables the development of novel oxetane classes and building blocks for drug discovery, with key physicochemical properties indicating suitability for incorporation into pharmaceutical efforts (Croft, Mousseau, Choi, & Bull, 2017).
Synthesis of Aromatic Compounds
Research has shown efficient synthesis of aromatic compounds, such as all-para-brominated oligo(N-phenyl-m-aniline)s, through one-pot procedures from nonbrominated oligomers. This includes the synthesis of dimer and trimer structures, with X-ray crystallographic analysis revealing U-shaped structures conducive to adopting helical structures. Such advancements in synthetic chemistry provide a method for exploring the redox properties of these compounds, which can be oxidized into dications with triplet spin-multiplicity, offering insights into the development of new materials with unique electronic properties (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).
Oxidative Degradation Studies
The oxidative degradation of specific derivatives, like procyanidin B2 to (R)-(-)-2,4-diphenylbutyric acid, has been explored to establish interflavan linkage regio- and stereochemistry in oligomeric proanthocyanidins. This method involves a series of steps, including Barton deoxygenation and hydrogenolytic deoxygenation, leading to selective oxidation processes. Such studies are crucial for understanding the chemical transformations and potential applications of these compounds in bioactive materials or pharmaceuticals (Kozikowski, Tueckmantel, & George, 2000).
Environmental Applications
Research into the activation of peroxymonosulfate (PMS) by Fe(III)-doped g-C3N4 for the selective degradation of phenolic compounds through nonradical pathways has demonstrated the potential environmental applications of these chemical processes. This method utilizes high-valent iron-oxo species, offering a novel route for the efficient degradation of organic contaminants in water and soil, which is critical for environmental remediation efforts (Li, Shan, & Pan, 2018).
Properties
IUPAC Name |
(3R,4R)-4-benzylsulfanyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-10-6-13-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMVYOLAVXHNBX-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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